CCT367766 formic

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C50H50ClN7O13 |

|---|---|

Peso molecular |

992.4 g/mol |

Nombre IUPAC |

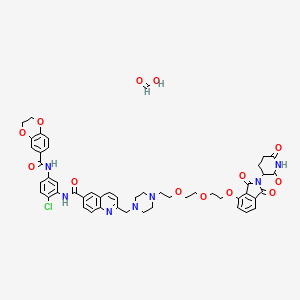

N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid |

InChI |

InChI=1S/C49H48ClN7O11.CH2O2/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61;2-1-3/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61);1H,(H,2,3) |

Clave InChI |

URCCZTKAWRGCCY-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl.C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of CCT367766

Abstract

CCT367766 has emerged as a potent, third-generation, and selective chemical probe for the targeted degradation of pirin, a transcriptional coregulator implicated in various cellular processes and diseases, including cancer.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of CCT367766, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the core processes. CCT367766 operates as a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule that hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[3] By providing a potent tool to deplete cellular pirin, CCT367766 facilitates further investigation into the biological functions of pirin and its role in disease, paving the way for novel therapeutic strategies.[3]

Core Mechanism of Action: PROTAC-Mediated Degradation

CCT367766 is a heterobifunctional molecule designed to simultaneously bind to the target protein, pirin, and an E3 ubiquitin ligase.[3] Specifically, CCT367766 recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This dual binding induces the formation of a ternary complex, bringing pirin into close proximity with the E3 ligase machinery.

The key steps in the mechanism of action are as follows:

-

Ternary Complex Formation: CCT367766 binds to both pirin and the CRBN component of the E3 ligase complex, forming a pirin-CCT367766-CRBN ternary complex.[3]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the pirin protein.

-

Proteasomal Degradation: The poly-ubiquitinated pirin is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal.[3]

-

Recycling of CCT367766: After degradation of the target protein, CCT367766 is released and can engage another pirin and CRBN molecule, acting catalytically to induce further degradation.

Pirin itself is a nuclear protein that functions as a transcriptional coregulator, notably through its interaction with the NF-κB signaling pathway.[3] By inducing its degradation, CCT367766 provides a powerful method to study the downstream consequences of pirin depletion.

Quantitative Data Summary

The efficacy of CCT367766 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for CCT367766.

Table 1: Binding Affinity

| Analyte | Ligand | Method | Value | Reference |

| Recombinant Pirin | CCT367766 | Not Specified | Kd = 55 nM | [1][2] |

| Recombinant CRBN | CCT367766 | Not Specified | Kd = 120 nM | [1][2] |

| CRBN-DDB1 Complex | CCT367766 | FP-Assay | IC50 = 490 nM | [1][2][3] |

Table 2: Cellular Degradation Performance in SK-OV-3 Human Ovarian Cancer Cells

| Parameter | Value | Cell Line | E3 Ligase Recruited | Reference |

| DC50 | ~12 nM | SK-OV-3 | Cereblon | [3] |

| Dmax | ~96% | SK-OV-3 | Cereblon | [3] |

Table 3: Cellular Activity

| Concentration Range | Exposure Time | Effect | Cell Line | Reference |

| 50-1500 nM | 24 hours | Time-dependent depletion of pirin protein, showing a hook effect. | SK-OV-3 | [1][2] |

| 0.5-50 nM | 2 hours | Concentration-dependent depletion of pirin protein. | SK-OV-3 | [1][2] |

| 0.5-50 nM | 2 hours | Dose-dependently rescues pirin expression from pretreatment with chlorobisamide. | SK-OV-3 | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for key experiments used to characterize CCT367766.

Binding Affinity Assays

-

Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding:

-

The affinity of the PROTAC for the CRBN-DDB1 complex is assessed using a fluorescence polarization assay.

-

DDB1 acts as a scaffolding protein in this complex.

-

A fluorescently labeled ligand that binds to CRBN is used as a probe.

-

In the absence of a competitor, the probe binds to the large CRBN-DDB1 complex, resulting in a high polarization value.

-

Increasing concentrations of CCT367766 are added to compete with the fluorescent probe for binding to CRBN.

-

The displacement of the fluorescent probe leads to a decrease in the polarization signal.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration.

-

Cellular Pirin Degradation Assays

-

Cell Culture and Treatment:

-

SK-OV-3 human ovarian cancer cells are cultured in appropriate media and conditions.

-

For concentration-dependent studies, cells are treated with a range of CCT367766 concentrations (e.g., 0.5 nM to 50 nM) for a fixed time, such as 2 hours.[1][2]

-

For time-dependent studies, cells are treated with fixed concentrations of CCT367766 (e.g., 50 nM to 1500 nM) for various durations, up to 24 hours, to observe effects like the "hook effect".[1][2]

-

-

Protein Expression Analysis:

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

Immunoblotting:

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific for pirin.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

-

Capillary Electrophoresis and Immunoassay:

-

This method is used for the quantitative analysis of pirin protein expression.[4]

-

Cell lysates are prepared and subjected to capillary electrophoresis, which separates proteins based on size.

-

An immunoassay is then performed within the capillary to specifically detect and quantify the pirin protein.

-

-

-

Intracellular Competition Studies:

-

To confirm that CCT367766-mediated degradation is due to its binding to pirin, competition experiments are performed.[4]

-

SK-OV-3 cells are pre-treated with increasing concentrations of a known pirin-binding molecule (a chemical probe) for a period, for instance, 4 hours.[5]

-

Subsequently, the cells are exposed to a fixed concentration of CCT367766 for 2 hours.

-

Cell lysates are analyzed by immunoblotting to assess the levels of pirin.

-

Successful competition by the pirin-binding molecule will rescue the degradation of pirin induced by CCT367766.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: CCT367766-mediated pirin degradation pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing pirin degradation.

References

The PROTAC CCT367766: A Technical Guide to its Protein Target, Pirin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCT367766 is a potent, third-generation heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the targeted degradation of the protein Pirin.[1] This technical guide provides an in-depth overview of CCT367766's mechanism of action, its binding affinity to its primary target, and the experimental protocols utilized to characterize its activity. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, CCT367766 effectively hijacks the cell's ubiquitin-proteasome system to selectively eliminate Pirin, offering a powerful tool for studying the biological functions of this largely unexplored protein.[1][2][3][4]

Mechanism of Action: Targeted Degradation of Pirin

CCT367766 operates by forming a ternary complex between its target protein, Pirin, and the E3 ubiquitin ligase Cereblon.[4][5] This proximity, orchestrated by the two arms of the PROTAC molecule, facilitates the transfer of ubiquitin molecules from the E3 ligase to Pirin.[5] The poly-ubiquitinated Pirin is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.[2][5]

Pirin is a nuclear protein that functions as a transcriptional co-regulator, notably by influencing the NF-κB signaling pathway through its interaction with BCL3 and NF-κB1 (p50).[3][4] By inducing the degradation of Pirin, CCT367766 provides a valuable chemical probe to investigate the downstream effects of Pirin loss-of-function.

Quantitative Binding and Degradation Data

The efficacy of CCT367766 is underpinned by its high-affinity binding to both Pirin and Cereblon, as well as its potent induction of Pirin degradation in cellular models. The following tables summarize the key quantitative data for CCT367766 formic, the formic acid salt form of the compound which generally offers enhanced water solubility and stability.[6]

Table 1: Binding Affinity of this compound

| Analyte | Ligand | Method | Affinity Constant |

| Recombinant Pirin | This compound | Surface Plasmon Resonance (SPR) | Kd = 55 nM[1][6][7][8][9] |

| Recombinant Cereblon (CRBN) | This compound | Not Specified | Kd = 120 nM[1][6][7][8][9] |

| CRBN-DDB1 Complex | This compound | Fluorescence Polarization | IC50 = 490 nM[6][7][8][9] |

Table 2: Cellular Activity of this compound

| Cell Line | Treatment Conditions | Effect |

| SK-OV-3 (human ovarian cancer) | 0.5-50 nM; 2 hours | Concentration-dependent depletion of Pirin protein.[6][7][9] |

| SK-OV-3 (human ovarian cancer) | 50-1500 nM; 24 hours | Time-dependent depletion of Pirin protein, exhibiting a "hook effect".[7][9] |

Key Experimental Protocols

The characterization of CCT367766 involves several key experimental methodologies to determine its binding kinetics and cellular efficacy.

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique is employed to measure the binding affinity and kinetics of CCT367766 to its protein targets in real-time.

Protocol Outline:

-

Immobilization: Recombinant Pirin or Cereblon is immobilized on a sensor chip surface.[5]

-

Analyte Injection: A series of concentrations of CCT367766 are flowed over the sensor chip.[5]

-

Detection: The binding of CCT367766 to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).[5]

-

Data Analysis: The resulting sensorgrams are analyzed using a suitable binding model to calculate the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants.[5]

Fluorescence Polarization Assay for Competitive Binding

This competitive assay is used to determine the binding affinity of CCT367766 to the CRBN-DDB1 complex.

Protocol Outline:

-

Assay Setup: A fluorescently labeled thalidomide-derived probe is incubated with the CRBN-DDB1 complex, resulting in a high fluorescence polarization signal.[5]

-

Competition: Increasing concentrations of CCT367766 are added to the mixture.[5]

-

Measurement: The displacement of the fluorescent probe by CCT367766 leads to a decrease in the fluorescence polarization signal.[5]

-

Data Analysis: The data is fitted to a dose-response curve to determine the IC50 value.[5]

Western Blotting for Protein Degradation

This technique is essential to confirm the CCT367766-induced degradation of Pirin in a cellular context.

Protocol Outline:

-

Cell Treatment: Culture cells (e.g., SK-OV-3) and treat with varying concentrations of CCT367766 for different durations.[1]

-

Cell Lysis: Harvest the cells and prepare cell lysates.[1]

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane.[1]

-

Immunoblotting: Probe the membrane with a primary antibody specific for Pirin, followed by a secondary antibody conjugated to a detectable enzyme.[1]

-

Detection and Quantification: Visualize the protein bands and quantify the band intensity to determine the extent of Pirin degradation.[1]

Conclusion

CCT367766 is a highly effective and specific chemical probe for inducing the degradation of Pirin.[2][8][10] Its well-characterized mechanism of action and potent cellular activity make it an invaluable tool for researchers investigating the role of Pirin in various biological processes, including transcriptional regulation and cancer biology.[3][4] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for the scientific community to effectively utilize CCT367766 in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. amsbio.com [amsbio.com]

- 9. This compound | PROTACs | TargetMol [targetmol.com]

- 10. This compound | PROTACs | | Invivochem [invivochem.com]

CCT3.67766: A Technical Guide to a Molecular Glue Degrader of the Oncoprotein Pirin

For Researchers, Scientists, and Drug Development Professionals

Abstract: CCT367766 is a potent, third-generation heterobifunctional chemical tool designed for the targeted degradation of the Pirin (PIR) protein.[1][2] Operating as a Proteolysis-Targeting Chimera (PROTAC), it effectively hijacks the cell's ubiquitin-proteasome system to selectively eliminate Pirin.[3][4] Pirin is a nuclear protein implicated in transcriptional regulation, particularly of the NF-κB pathway, and is overexpressed in various cancers, making it a compelling therapeutic target.[5][6] This document provides a comprehensive technical overview of CCT367766, detailing its mechanism of action, quantitative performance metrics, and key experimental protocols for its application in research and development.

Introduction to Pirin and Targeted Protein Degradation

Pirin is a 32 kDa, iron-dependent nuclear protein belonging to the cupin superfamily.[6][7] It functions as a transcriptional co-regulator, and its activity is linked to cellular oxidative stress.[5][8] Elevated levels of Pirin are observed in multiple cancers, including melanoma, ovarian, and cervical cancers, where it promotes cell migration and proliferation, partly through the activation of the NF-κB signaling pathway.[5][8][9]

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, such as PROTACs, to induce the degradation of specific proteins.[7] Unlike traditional inhibitors that only block a protein's function, degraders physically eliminate the protein from the cell. CCT367766 is a PROTAC specifically designed to target Pirin for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][3]

Mechanism of Action

CCT367766 functions as a molecular glue, simultaneously binding to both the Pirin protein and the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][4] This induced proximity results in the formation of a stable ternary complex.

Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of Pirin. The resulting polyubiquitinated Pirin is then recognized by the 26S proteasome, which unfolds and degrades the protein, releasing the CCT367766 molecule to repeat the cycle.[3]

Quantitative Activity and Physicochemical Properties

The efficacy of CCT367766 has been characterized through various biochemical and cellular assays. Its performance is defined by its binding affinity to its targets and its cellular potency in degrading Pirin.

Table 1: Biochemical and Cellular Activity of CCT367766

| Parameter | Value | Assay Type | Cell Line / System | Reference |

| Pirin Binding (Kd) | 55 nM | Biochemical Assay | Recombinant Protein | [1][2] |

| CRBN Binding (Kd) | 120 nM | Biochemical Assay | Recombinant Protein | [1][2] |

| CRBN-DDB1 Complex (IC50) | 490 nM | Biochemical Assay | Recombinant Complex | [1][2] |

| Pirin Degradation (DC50) | ~12 nM | Immunoblot | SK-OV-3 | [3] |

| Max Degradation (Dmax) | ~96% | Immunoblot | SK-OV-3 | [3] |

| Onset of Degradation | < 2 hours | Immunoblot | SK-OV-3 | [4] |

Table 2: Physicochemical Properties of CCT367766

| Property | Value | Reference |

| Molecular Weight | 884.0 g/mol | [4] |

| LogD | 3.1 | [4] |

| Topological Polar Surface Area (tPSA) | 185 Ų | [4] |

Key Experimental Methodologies

Accurate characterization of CCT367766 requires robust and well-controlled experimental procedures. Detailed protocols for foundational assays are provided below.

Protocol: Western Blotting for Pirin Degradation

This protocol is used to quantify the dose- and time-dependent reduction of Pirin protein levels following treatment with CCT367766.

-

Cell Culture and Seeding:

-

Culture SK-OV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.[10]

-

Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[10]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of CCT367766 in DMSO.[10]

-

Dose-Response: Prepare serial dilutions of CCT367766 in culture medium (e.g., 0.1 nM to 1000 nM). Treat cells for a fixed duration (e.g., 4 or 24 hours).[4]

-

Time-Course: Treat cells with a fixed concentration of CCT367766 (e.g., 50 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[4]

-

Include a vehicle-only control (e.g., 0.1% DMSO).[11]

-

-

Cell Lysis and Protein Quantification:

-

Immunoblotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine polyacrylamide gel.[10]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against Pirin overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Quantify band intensity using densitometry software to determine DC₅₀ and Dₘₐₓ values.

-

Protocol: Proteomics for Target Selectivity

To confirm that CCT367766 is selective for Pirin, a whole-proteome analysis can be performed. A study using tandem mass tagging (TMT) based quantitative proteomics in SK-OV-3 cells treated with 50 nM CCT367766 for 4 hours showed that of 8,547 quantifiable proteins, only Pirin was significantly depleted.[11][12]

-

Cell Treatment and Lysis: Treat cells with CCT367766 (50 nM for 4 hours) and a vehicle control. Lyse the cells and quantify the total protein.[4]

-

Protein Digestion and TMT Labeling: Reduce, alkylate, and digest proteins into peptides using trypsin. Label peptides from different conditions with unique TMT reagents.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data to identify and quantify proteins across all samples. Perform statistical analysis to identify proteins with significant changes in abundance between the CCT367766-treated and vehicle-treated groups.

Control Experiments for On-Target Effects

To validate that an observed cellular phenotype is due to on-target Pirin degradation, rescue experiments are crucial.

-

Competitive Antagonist Rescue: Pre-treat cells with a non-degrading Pirin binder, such as the chemical probe CCT251236.[11] This should occupy the Pirin binding pocket and prevent CCT367766 from inducing its degradation.

-

CRBN Ligand Rescue: Pre-treat cells with a high-affinity CRBN ligand (e.g., thalidomide). This will compete with CCT367766 for binding to CRBN, thereby inhibiting the formation of the ternary complex and rescuing Pirin from degradation.

Conclusion and Future Directions

CCT367766 is a highly potent and selective chemical probe for the degradation of Pirin.[1][12] Its well-characterized mechanism and robust cellular activity make it an invaluable tool for investigating the biological functions of Pirin in cancer and other diseases.[3] The detailed protocols provided herein offer a framework for researchers to reliably employ CCT367766 in their studies. Future work may focus on leveraging this chemical tool to uncover novel Pirin-dependent pathways and to further validate Pirin as a therapeutic target for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

The Role of Cereblon in the Pirin-Degrading Activity of CCT367766: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CCT367766, a potent and selective third-generation protein degradation probe. It specifically focuses on the critical role of the E3 ubiquitin ligase Cereblon (CRBN) in the CCT367766-mediated degradation of its target protein, Pirin. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this system.

CCT367766 is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the selective degradation of Pirin, a protein implicated in transcriptional regulation and cancer progression.[1][2] It operates by hijacking the cell's native ubiquitin-proteasome system.[3] The molecule consists of three key components: a ligand that specifically binds to Pirin, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible linker connecting these two moieties.[3]

Mechanism of Action: Cereblon-Mediated Pirin Degradation

The primary function of CCT367766 is to induce the formation of a ternary complex between Pirin and Cereblon.[4] This induced proximity is the cornerstone of its activity. Once the ternary complex is formed, Cereblon, as part of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN), facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the Pirin protein.[4][5] This polyubiquitination marks Pirin for recognition and subsequent degradation by the 26S proteasome, leading to a reduction in cellular Pirin levels.[2][4]

The degradation of Pirin by CCT367766 has been shown to be dependent on Cereblon. This has been experimentally confirmed through competition assays where pre-treatment of cells with thalidomide, a known CRBN-binding ligand, rescues Pirin from degradation by CCT367766.[6][7] Furthermore, a non-CRBN binding control molecule, chlorobisamide, which has a high affinity for Pirin, can also rescue Pirin degradation by competing with CCT367766 for Pirin binding.[6]

Pirin itself is a nuclear protein that acts as a transcriptional co-regulator, notably interacting with the NF-κB signaling pathway.[1][3] By inducing the degradation of Pirin, CCT367766 serves as a valuable chemical tool to investigate the downstream effects of Pirin depletion on signaling pathways such as NF-κB.[2]

Quantitative Data

The efficacy and binding characteristics of CCT367766 have been quantitatively assessed through various biochemical and cellular assays. The following tables summarize key performance metrics.

| Parameter | Value | Assay Type | Cell Line / Conditions | Reference(s) |

| DC50 | ~12 nM | Immunoblot | SK-OV-3 | [1] |

| Dmax | >95% | Immunoblot | SK-OV-3 | [1][2] |

| Time to Onset of Degradation | < 2 hours | Immunoblot | SK-OV-3 | [2] |

Table 1: In-Cell Activity of CCT367766. DC50 represents the concentration of CCT367766 required to degrade 50% of Pirin, while Dmax is the maximum percentage of Pirin degradation achievable.

| Parameter | Value | Assay Type | Reference(s) |

| Pirin Binding Kd | 55 nM | Surface Plasmon Resonance (SPR) | [1][8] |

| CRBN Binding Kd | 120 nM | Biochemical Assay | [1][8] |

| CRBN-DDB1 Binding IC50 | 490 nM | Fluorescence Polarization (FP) Assay | [1][8] |

Table 2: Biochemical Binding Affinities of CCT367766. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 (half-maximal inhibitory concentration) indicates the concentration of CCT367766 required to displace 50% of a fluorescent probe from the CRBN-DDB1 complex.

| Property | Value |

| Molecular Weight | 884.0 g/mol |

| LogD | 3.1 |

| Topological Polar Surface Area (tPSA) | 185 Ų |

Table 3: Physicochemical Properties of CCT367766. [2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are key protocols used in the characterization of CCT367766.

Protocol 1: Western Blotting for Pirin Degradation

This protocol is used to quantify the reduction in Pirin protein levels following treatment with CCT367766.[2][9]

Materials:

-

Cell line of interest (e.g., SK-OV-3)[9]

-

Complete cell culture medium[9]

-

CCT367766 (stock solution in DMSO)[2]

-

Phosphate-buffered saline (PBS)[2]

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[2]

-

BCA Protein Assay Kit[2]

-

Laemmli sample buffer[2]

-

Precast polyacrylamide gels[2]

-

PVDF or nitrocellulose membranes[2]

-

Transfer buffer[2]

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)[2]

-

Primary antibodies: anti-Pirin, anti-GAPDH (or other loading control)[2]

-

HRP-conjugated secondary antibody[2]

-

Enhanced chemiluminescence (ECL) substrate[2]

-

Imaging system[2]

Procedure:

-

Cell Seeding: Seed cells (e.g., SK-OV-3) in 6-well plates to achieve 70-80% confluency at the time of treatment.[2]

-

Compound Treatment:

-

Dose-Response: Treat cells with a serial dilution of CCT367766 (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 4 or 24 hours). Include a vehicle control (DMSO).[2]

-

Time-Course: Treat cells with a fixed concentration of CCT367766 (e.g., 50 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[2]

-

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 15 minutes. Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.[1]

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.[1][9]

-

Transfer separated proteins to a PVDF membrane.[1]

-

Block the membrane for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary anti-Pirin antibody overnight at 4°C. Also, probe for a loading control.[1]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection and Analysis:

-

Develop the blot using an ECL substrate and capture the chemiluminescent signal.[1]

-

Quantify band intensities using densitometry software.[1]

-

Normalize the Pirin band intensity to the loading control.[1]

-

Calculate the percentage of Pirin degradation relative to the vehicle control.[1]

-

Plot the percentage of degradation against the log concentration of CCT367766 to determine the DC50 and Dmax values.[1]

-

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol determines the binding kinetics and affinity of CCT367766 to recombinant Pirin.[4]

Procedure:

-

Immobilization: Immobilize recombinant Pirin on a sensor chip surface.[4]

-

Analyte Injection: Flow a series of concentrations of CCT367766 over the sensor chip.[4]

-

Detection: Detect the binding of CCT367766 to the immobilized Pirin as a change in the refractive index, measured in response units (RU).[4]

-

Data Analysis: Analyze the resulting sensorgrams using a suitable binding model (e.g., one-site specific binding) to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.[4]

Protocol 3: Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding

This competitive assay measures the binding affinity of CCT367766 to the CRBN-DDB1 complex.[4]

Procedure:

-

Assay Setup: Incubate a fluorescently labeled thalidomide-derived probe with the CRBN-DDB1 complex, resulting in a high fluorescence polarization signal.[4]

-

Competition: Add increasing concentrations of CCT367766 to the mixture.[4]

-

Measurement: The displacement of the fluorescent probe by CCT367766 leads to a decrease in the fluorescence polarization signal.[4]

-

Data Analysis: Fit the data to a dose-response curve to determine the IC50 value.[4]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: CCT367766-induced Pirin degradation pathway.

Caption: Workflow for Western Blotting analysis.

Caption: Workflow for Surface Plasmon Resonance analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

CCT367766: A Technical Guide to a Third-Generation Pirin Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT367766 is a potent, third-generation, heterobifunctional protein degrader designed to target the pirin protein for ubiquitination and subsequent proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), CCT367766 functions by simultaneously binding to pirin and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the proximity-mediated degradation of pirin. This technical guide provides a comprehensive overview of the formic acid salt of CCT367766, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

CCT367766 is a complex molecule consisting of a ligand for the target protein (pirin), a linker, and a ligand for the E3 ligase (Cereblon). The formic acid salt form of CCT367766 is often utilized to enhance solubility and stability.

Chemical Structure (Formic Acid Salt):

-

SMILES: O=C(C1=CC=C2N=C(CN3CCN(CCOCCOCCOC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)CC3)C=CC2=C1)NC7=CC(NC(C8=CC=C(OCCO9)C9=C8)=O)=CC=C7Cl.OC=O

Physicochemical and Biochemical Properties

The key physicochemical and biochemical properties of CCT367766 are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 988.44 g/mol (formic acid salt) | |

| Molecular Formula | C50H50ClN7O13 | |

| LogD (pH 7.4) | 3.1 | [1] |

| Topological Polar Surface Area (tPSA) | 185 Ų | [1] |

| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference(s) |

| Pirin Degradation DC₅₀ | ~5 nM | Immunoblot | SK-OV-3 | [1] |

| Pirin Degradation Dₘₐₓ | >95% | Immunoblot | SK-OV-3 | [1] |

| Time to Onset of Degradation | < 2 hours | Immunoblot | SK-OV-3 | [1] |

| CRBN-DDB1 Binding IC₅₀ | 490 nM | Biochemical Assay | N/A | [2][3] |

| Pirin Binding Kd | 55 nM | Biochemical Assay | N/A | [2][3] |

| CRBN Binding Kd | 120 nM | Biochemical Assay | N/A | [2][3] |

Mechanism of Action: Pirin Degradation Pathway

CCT367766 operates through the ubiquitin-proteasome system to induce the degradation of its target protein, pirin. The process is initiated by the formation of a ternary complex between pirin, CCT367766, and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to pirin, marking it for recognition and degradation by the 26S proteasome.

Caption: Mechanism of CCT367766-mediated pirin degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CCT367766.

Western Blotting for Pirin Degradation

This protocol outlines the steps to quantify the reduction in pirin protein levels in cells treated with CCT367766.[4][5]

Experimental Workflow:

Caption: Workflow for Western Blotting analysis of pirin degradation.

Methodology:

-

Cell Culture and Treatment:

-

Culture SK-OV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[5]

-

Seed cells in 6-well plates and allow them to adhere overnight.[5]

-

Prepare a stock solution of CCT367766 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.[5]

-

Treat cells with varying concentrations of CCT367766 for the desired time points. Include a vehicle control (DMSO).[5]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[5]

-

Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.[5]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with a primary antibody against pirin overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[5]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

-

Detection and Analysis:

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of CCT367766 to its target proteins, pirin and CRBN. The following is a general protocol based on the primary literature.[6]

Methodology:

-

Immobilization:

-

Immobilize the ligand (recombinant pirin or CRBN-DDB1 complex) onto a sensor chip surface. The specific immobilization strategy will depend on the protein and chip chemistry.

-

-

Analyte Injection:

-

Inject a series of concentrations of the analyte (CCT367766) over the sensor surface.

-

-

Data Acquisition:

-

Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[6]

-

Proteomics for Target Selectivity

Quantitative proteomics can be employed to assess the selectivity of CCT367766 for pirin across the entire proteome.[1]

Experimental Workflow:

Caption: Workflow for proteomics-based selectivity profiling.

Methodology:

-

Cell Treatment and Lysis:

-

Protein Digestion and Peptide Labeling:

-

LC-MS/MS Analysis:

-

Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7]

-

-

Data Analysis:

Synthesis Overview

The synthesis of CCT367766 is a multi-step process. The core strategy involves the synthesis of the pirin-binding motif and the CRBN-binding motif separately, followed by their conjugation via a linker. The synthesis of the third-generation pirin-targeting motif starts from 2-chloro-5-nitroaniline. The CRBN-targeting moiety is synthesized from 4-hydroxythalidomide. The final steps involve coupling the two motifs through the linker. For detailed synthetic procedures, please refer to the primary publication by Chessum et al. in the Journal of Medicinal Chemistry.[6][8]

Conclusion

CCT367766 is a valuable chemical probe for studying the biological functions of pirin. Its high potency and selectivity, coupled with its well-characterized mechanism of action, make it an important tool for researchers in the fields of chemical biology and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the effective utilization of CCT367766 in laboratory settings.

References

- 1. benchchem.com [benchchem.com]

- 2. CCT367766 formic | PROTACs | | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CCT367766: A Technical Guide for Researchers

An In-depth Overview of a Potent Pirin-Targeting PROTAC

CCT367766 has emerged as a potent and selective third-generation protein degradation probe targeting pirin, a transcriptional coregulator implicated in cancer progression and the NF-κB signaling pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of CCT367766, tailored for researchers, scientists, and drug development professionals.

Introduction: A Novel Approach to Target Pirin

Validating the intracellular engagement of small molecules with their protein targets is a critical and often challenging step in drug discovery, particularly for non-catalytic proteins like pirin.[3][4] Pirin is a putative transcription factor regulator with no known enzymatic function, making traditional inhibitor development and target engagement studies difficult.[4][5] The development of CCT367766, a heterobifunctional proteolysis-targeting chimera (PROTAC), provided an innovative solution to confirm the intracellular binding of its parent compound, CCT251236, to pirin.[4] CCT367766 functions by hijacking the cell's ubiquitin-proteasome system to induce the selective degradation of the pirin protein.[1][2]

Mechanism of Action: Hijacking the Cell's Disposal Machinery

CCT367766 is a heterobifunctional molecule composed of a ligand that binds to the target protein, pirin, and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] This simultaneous binding forms a ternary complex between pirin, CCT367766, and CRBN.[1][2] The proximity induced by this complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to pirin. The resulting polyubiquitinated pirin is then recognized and degraded by the 26S proteasome.[2]

Pirin itself is a nuclear protein that acts as a transcriptional coregulator, notably by interacting with the NF-κB signaling pathway.[1][2] By inducing the degradation of pirin, CCT367766 serves as a valuable tool to investigate the downstream consequences of pirin depletion on this critical signaling cascade.

Quantitative Performance Data

The efficacy of CCT367766 as a pirin degrader has been characterized by several key quantitative parameters. The data presented below is primarily from studies conducted in the SK-OV-3 human ovarian cancer cell line.

| Parameter | Value | Target/Complex | Cell Line | Reference |

| DC50 | ~12 nM | Pirin | SK-OV-3 | [1] |

| Dmax | ~96% | Pirin | SK-OV-3 | [1] |

| IC50 | 490 nM | CRBN-DDB1 complex | - | [7][8] |

| Kd | 55 nM | Recombinant pirin | - | [7][8] |

| Kd | 120 nM | Recombinant CRBN | - | [7][8] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of CCT367766.

Quantification of Pirin Degradation by Western Blot

This protocol outlines the steps to determine the dose-dependent degradation of pirin in a cellular context.[6]

Materials:

-

SK-OV-3 ovarian carcinoma cells[6]

-

CCT367766[6]

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[6]

-

BCA protein assay kit[6]

-

SDS-PAGE gels[6]

-

PVDF membrane[6]

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)[6]

-

Primary antibody specific for Pirin[6]

-

Loading control primary antibody (e.g., GAPDH or β-actin)[6]

-

HRP-conjugated secondary antibody[6]

-

Enhanced chemiluminescence (ECL) substrate[6]

Procedure:

-

Cell Culture and Treatment: Culture SK-OV-3 cells to an appropriate confluency. Treat the cells with a range of CCT367766 concentrations for the desired duration (e.g., 2 to 24 hours).[7] Include a vehicle control (e.g., DMSO).[1]

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[6]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody against Pirin overnight at 4°C.[6]

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Perform a similar immunoblotting procedure for a loading control protein.[6]

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.[6]

-

Quantify the band intensities using densitometry software.[6]

-

Normalize the Pirin band intensity to the corresponding loading control for each sample.[6]

-

Calculate the percentage of pirin degradation relative to the vehicle control.[1]

-

Plot the percentage of degradation against the log concentration of CCT367766 to determine the DC50 and Dmax values.[1]

-

Synthesis and Formulation

The synthesis of CCT367766 is a multi-step process that involves the separate synthesis of the pirin-binding motif and the CRBN-binding ligand, followed by their conjugation via a linker.[4][9] For in vivo studies, CCT367766 formic acid can be formulated for oral administration or injection.[7] Example formulations include suspension in 0.5% CMC Na for oral delivery and solutions with DMSO, PEG300, and Tween 80 for injection.[7]

Conclusion

CCT367766 stands as a powerful chemical tool for inducing the selective degradation of pirin.[2] Its development not only successfully demonstrated the intracellular target engagement of its parent compound but also provided a valuable probe for elucidating the biological functions of pirin.[4] The methodologies and data presented in this guide offer a robust framework for researchers investigating pirin biology and for those engaged in the development of novel pirin-targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | PROTACs | | Invivochem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

CCT367766 formic in cancer research applications

An In-Depth Technical Guide to CCT367766 Formic in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT367766 is a third-generation, potent, and selective heterobifunctional protein degrader specifically designed to induce the degradation of the pirin protein.[1] As a Proteolysis Targeting Chimera (PROTAC), CCT367766 offers a novel therapeutic strategy by hijacking the cell's natural protein disposal machinery to eliminate pirin, a protein implicated in transcriptional regulation and cancer progression.[2][3] The formic acid salt of CCT367766 is an orally bioactive formulation of this compound.[4] This document provides a comprehensive technical overview of CCT367766, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its use, and visualizations of its functional pathways.

Introduction to CCT367766 and Pirin

Pirin is a highly conserved nuclear protein that has been identified as a potential therapeutic target in oncology due to its role as a transcriptional co-regulator.[1] It is notably involved in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical pathway for cell survival, proliferation, and inflammation that is often dysregulated in cancer.[2]

CCT367766 was developed as a chemical probe to enable the study of pirin's function through its targeted degradation.[5] Unlike traditional inhibitors that only block a protein's function, CCT367766 eliminates the protein entirely, offering a distinct and potentially more effective therapeutic approach.[1]

Mechanism of Action

CCT367766 functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the pirin protein.[3] This is achieved through its heterobifunctional structure, with one end binding to pirin and the other to CRBN.[1] The resulting proximity between pirin and the E3 ligase facilitates the transfer of ubiquitin molecules to pirin.[1] This polyubiquitination marks pirin for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein disposal.[1]

Quantitative Data Presentation

The efficacy of CCT367766 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In-Cell and Biochemical Activity of CCT367766

| Property | Value | Assay Type | Cell Line/System | Reference |

| Pirin Degradation (Dₘₐₓ) | >95% | Immunoblot | SK-OV-3 | [1] |

| Time to Onset of Degradation | < 2 hours | Immunoblot | SK-OV-3 | [1] |

| CRBN-DDB1 Binding (IC₅₀) | 490 nM | Biochemical Assay | N/A | [1][4] |

| Pirin Binding (Kd) | 55 nM | Biochemical Assay | N/A | [1][4] |

| CRBN Binding (Kd) | 120 nM | Biochemical Assay | N/A | [1][4] |

Table 2: Physicochemical Properties of CCT367766

| Property | Value | Reference |

| Molecular Weight | 884.0 g/mol | [1] |

| LogD | 3.1 | [1] |

| Topological Polar Surface Area (tPSA) | 185 Ų | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving CCT367766 are provided below. The SK-OV-3 human ovarian carcinoma cell line is a commonly used model system for studying the effects of this compound.[3][6]

Protocol 1: Western Blotting for Pirin Degradation

This protocol describes the use of Western blotting to quantify the reduction in pirin protein levels following treatment with CCT367766.[1]

1. Cell Culture and Treatment:

-

Cell Line: SK-OV-3 (human ovarian carcinoma).[3]

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]

-

Seeding: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[3]

-

Compound Preparation: Prepare a 10 mM stock solution of CCT367766 in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM).[1][3]

-

Treatment: Replace the culture medium with the medium containing CCT367766 or a vehicle control (DMSO). For dose-response experiments, treat cells for a fixed time (e.g., 4 or 24 hours). For time-course experiments, use a fixed concentration (e.g., 50 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Determine the protein concentration of each lysate using a BCA protein assay.[3]

3. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.[3]

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel.[3]

-

Transfer the separated proteins to a PVDF membrane.[3]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[3]

-

Incubate the membrane with a primary antibody specific for pirin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[3]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

4. Analysis:

-

Quantify band intensities using densitometry software. Normalize the pirin band intensity to the loading control for each sample.[3]

Protocol 2: Proteomics Analysis for Target Selectivity

This protocol uses tandem mass tagging (TMT) based quantitative proteomics to assess the selectivity of CCT367766 for pirin across the entire proteome.[1] A whole-proteome mass spectrometry analysis in SK-OV-3 cells treated with 50 nM of CCT367766 for 4 hours revealed that out of 8,547 quantifiable proteins, only pirin showed a significant reduction.[7]

1. Cell Treatment and Lysis:

-

Treat SK-OV-3 cells with CCT367766 (e.g., 50 nM for 4 hours) and a vehicle control.[1]

-

Lyse the cells and quantify the protein content.

2. Sample Preparation for Mass Spectrometry:

-

Perform protein reduction, alkylation, and digestion (typically with trypsin).

-

Label the resulting peptides with TMT reagents.

-

Combine the labeled samples.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

-

Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.

4. Data Analysis:

-

Process the raw data using proteomics software to identify and quantify proteins.

-

Perform statistical analysis to identify proteins with significant changes in abundance between the CCT367766-treated and control groups.

Signaling Pathway Context

Pirin is implicated as a transcriptional co-regulator within the NF-κB signaling pathway.[1] By inducing the degradation of pirin, CCT367766 serves as a valuable tool to investigate the downstream effects of pirin depletion on this critical cancer-related pathway.

Conclusion and Future Directions

CCT367766 is a highly potent and selective chemical tool for inducing the degradation of pirin.[1] The protocols and data presented here provide a robust framework for researchers to quantify its effects and investigate the biological functions of pirin in cancer. The high selectivity of CCT367766 makes it an invaluable asset for studying the downstream consequences of pirin depletion, particularly in the context of NF-κB signaling.[1][7] Further research utilizing CCT367766 will be crucial in validating pirin as a therapeutic target and in the development of novel pirin-targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | PROTACs | | Invivochem [invivochem.com]

- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

In Vitro Biological Activity of CCT367766: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT367766 is a third-generation, potent, and selective heterobifunctional protein degrader known as a Proteolysis Targeting Chimera (PROTAC).[1][2] It is designed to induce the targeted intracellular degradation of Pirin, a nuclear protein implicated as a transcriptional coregulator, particularly within the NF-κB signaling pathway.[3][4] As a chemical probe, CCT367766 provides a powerful tool for studying the biological functions of Pirin and its role in various disease states, including cancer.[1][5] This document outlines the in vitro biological activity of CCT367766, its mechanism of action, and detailed protocols for its characterization.

Mechanism of Action

CCT367766 functions by co-opting the cell's native ubiquitin-proteasome system to selectively eliminate the Pirin protein.[3] This is achieved through its bifunctional nature: one end of the molecule binds to Pirin, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This binding induces the formation of a ternary complex (Pirin-CCT367766-CRBN), which brings Pirin into close proximity with the E3 ligase machinery.[4] This proximity facilitates the poly-ubiquitination of Pirin, marking it for recognition and subsequent degradation by the 26S proteasome.[4]

Quantitative In Vitro Activity

The efficacy of CCT367766 has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical and Cellular Activity of CCT367766

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | |||

| Pirin | Dissociation constant for recombinant Pirin | 55 nM | [1][2] |

| CRBN | Dissociation constant for recombinant Cereblon | 120 nM | [1][2] |

| Binding Affinity (IC50) | |||

| CRBN-DDB1 Complex | 50% inhibitory concentration for binding to the CRBN-DDB1 complex | 490 nM | [1][2][3] |

| Cellular Degradation | |||

| DC50 | 50% degradation concentration in SK-OV-3 cells | ~12 nM | [3] |

| Dmax | Maximum degradation observed in SK-OV-3 cells | ~96% |[3] |

Cellular Activity in SK-OV-3 Cells

The human ovarian carcinoma cell line, SK-OV-3, which expresses sufficient levels of both Pirin and CRBN, has been used as a model system to evaluate the cellular activity of CCT367766.[6][7]

-

Concentration-Dependent Degradation: Treatment of SK-OV-3 cells with CCT367766 for 2 hours resulted in a concentration-dependent reduction of Pirin protein, with near-complete degradation observed at a concentration of 50 nM.[1][3]

-

Time-Dependent Degradation: In time-course experiments, CCT367766 (at concentrations from 50 to 1500 nM) induced a time-dependent depletion of Pirin over 24 hours.[1][2] These experiments also revealed a characteristic "hook effect," a phenomenon common to PROTACs where efficacy decreases at very high concentrations due to the formation of unproductive binary complexes.[1][6][7]

Table 2: Summary of Pirin Depletion in SK-OV-3 Cells at 24 Hours

| CCT367766 Conc. (nM) | Duration (h) | Observed Pirin Level | Reference |

|---|---|---|---|

| 50 | 24 | Further reduction | [8] |

| 100 | 24 | Further reduction | [8] |

| 250 | 24 | Strong depletion | [8] |

| 500 | 24 | Near-complete depletion | [8] |

| 1000 | 24 | Near-complete depletion | [8] |

| 1500 | 24 | Near-complete depletion | [8] |

Note: This table summarizes trends observed in immunoblotting experiments. Quantitative values are typically determined by densitometry analysis.[8]

Pirin Signaling Context

Pirin is a nuclear protein that acts as a transcriptional coregulator.[3] It has been shown to interact with the NF-κB signaling pathway, a critical mediator of gene expression involved in inflammation, immunity, and cell survival.[9][10] Pirin can form complexes with NF-κB proteins (such as p50 and p65) and other co-regulators like Bcl3 to modulate the transcription of target genes.[10][11] By inducing the degradation of Pirin, CCT367766 serves as a valuable tool to probe the downstream consequences of Pirin depletion on NF-κB and other signaling cascades.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro activity of CCT367766.

Protocol 1: Cell Culture and Treatment

-

Cell Line: SK-OV-3 (human ovarian carcinoma).[8]

-

Culture Medium: McCoy's 5A or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][8]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

-

Seeding: Seed 2 x 10⁵ SK-OV-3 cells per well in 6-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of treatment.[4][8]

-

Compound Preparation: Prepare a 10 mM stock solution of CCT367766 in DMSO. Perform serial dilutions in culture medium to achieve the final desired concentrations (e.g., 0.5 nM to 1500 nM). Include a DMSO-only vehicle control.[8]

-

Treatment: Replace the culture medium with the medium containing the various concentrations of CCT367766 or the vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[8]

Protocol 2: Western Blotting for Pirin Degradation

-

Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[3][8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]

-

Sample Preparation: Load equal amounts of protein (e.g., 20-30 µg) per lane. Add Laemmli sample buffer and heat samples at 95°C for 5 minutes.[8]

-

SDS-PAGE: Separate proteins by size on a 4-20% Tris-glycine polyacrylamide gel.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][8]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Pirin. On a separate or stripped membrane, probe with a loading control antibody (e.g., GAPDH, β-actin, or vinculin).[4][8]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: After further washes, detect protein bands using an enhanced chemiluminescence (ECL) substrate and a suitable imaging system.[8]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the Pirin band intensity to the loading control for each sample. Calculate the percentage of Pirin degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pirin is an iron-dependent redox regulator of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the PROTAC Technology of CCT367766 Formic

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of CCT367766 formic, a third-generation heterobifunctional proteolysis-targeting chimera (PROTAC). This document details its core mechanism, quantitative binding and degradation data, and the experimental protocols for its characterization.

CCT367766 is a potent chemical probe designed to induce the degradation of Pirin, a transcriptional co-regulator implicated in cancer progression and the NF-κB signaling pathway.[1][2] As a PROTAC, CCT367766 functions by hijacking the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1] It comprises three key components: a ligand that specifically binds to the Pirin protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible linker that connects these two moieties.[2] This dual-binding action facilitates the formation of a ternary complex between Pirin and CRBN, leading to the ubiquitination of Pirin and its subsequent degradation by the proteasome.[1][2]

Quantitative Data

The efficacy and binding characteristics of CCT367766 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Potency

| Parameter | Value | Target/System | Description |

| IC50 | 490 nM | CRBN-DDB1 complex | The concentration of CCT367766 that inhibits 50% of the binding of a fluorescent probe to the CRBN-DDB1 complex.[3][4][5][6] |

| Kd | 55 nM | Recombinant Pirin | The equilibrium dissociation constant, indicating the binding affinity of CCT367766 to recombinant Pirin protein.[3][4][5][6] |

| Kd | 120 nM | Recombinant CRBN | The equilibrium dissociation constant, indicating the binding affinity of CCT367766 to recombinant Cereblon protein.[3][4][5][6] |

Table 2: Cellular Activity in SK-OV-3 Human Ovarian Cancer Cells

| Concentration Range | Time | Effect |

| 50-1500 nM | 24 hours | Demonstrates time-dependent depletion of Pirin protein, exhibiting a "hook effect".[3][7] |

| 0.5-50 nM | 2 hours | Shows concentration-dependent depletion of Pirin protein.[3][7] |

| 50 nM | 2 hours | Results in near-complete degradation of Pirin protein.[1] |

Signaling Pathway and Mechanism of Action

CCT367766 leverages the cellular ubiquitin-proteasome pathway to selectively degrade Pirin. Pirin itself is a nuclear protein that functions as a transcriptional coregulator, notably interacting with the NF-κB signaling pathway.[1] The following diagrams illustrate the mechanism of action of CCT367766 and its impact on the Pirin-associated signaling pathway.

Caption: Mechanism of CCT367766-mediated Pirin degradation.

Caption: Pirin's role in NF-κB signaling and its disruption by CCT367766.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CCT367766.

Western Blot-Based Pirin Degradation Assay

Objective: To qualitatively and quantitatively assess the degradation of Pirin in cells treated with CCT367766.

Methodology:

-

Cell Culture and Treatment:

-

Culture SK-OV-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[1]

-

Seed the cells in 6-well plates and allow them to adhere overnight.[1]

-

Treat the cells with a serial dilution of CCT367766 (e.g., 0.5 nM to 1500 nM) for the desired time points (e.g., 2, 4, 24 hours).[1][2] Include a vehicle control (DMSO).[1]

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]

-

Collect the supernatant containing the protein lysate.[1]

-

-

Protein Quantification:

-

Western Blotting:

-

Normalize the protein concentrations of all samples.[1]

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[1]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[1]

-

Perform electrophoresis to separate the proteins by size.[1]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.[1][2]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

-

Quantify the band intensities and normalize the Pirin signal to the loading control to determine the relative Pirin levels.[2]

-

Plot the percentage of degradation against the log concentration of CCT367766 and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

-

CRBN-DDB1 Fluorescence Polarization Assay

Objective: To determine the binding affinity (IC50) of CCT367766 to the CRBN-DDB1 complex.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution suitable for the binding assay.

-

Prepare a solution of the CRBN-DDB1 protein complex at a fixed concentration.

-

Prepare a solution of a fluorescently labeled ligand known to bind to CRBN (e.g., a fluorescent derivative of thalidomide) at a fixed concentration.

-

Prepare a serial dilution of CCT367766.

-

-

Assay Procedure:

-

In a microplate, add the CRBN-DDB1 protein complex, the fluorescently labeled ligand, and varying concentrations of CCT367766 to the wells.

-

Include control wells with no CCT367766 (maximum polarization) and wells with a high concentration of a known CRBN binder or no protein (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.[2]

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.[2]

-

-

Data Analysis:

Experimental Workflow for CCT367766 Characterization

The following diagram outlines the general workflow for the discovery and characterization of a PROTAC such as CCT367766.

Caption: General workflow for PROTAC discovery and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PROTACs | TargetMol [targetmol.com]

- 6. CCT-367766|2229856-58-8|COA [dcchemicals.com]

- 7. This compound | PROTACs | | Invivochem [invivochem.com]

- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

CCT367766: A Comprehensive Technical Guide to its Formic Binding Affinity for Pirin and CRBN

For Immediate Release

This technical guide provides an in-depth analysis of CCT367766, a third-generation heterobifunctional protein degradation probe. Designed for researchers, scientists, and drug development professionals, this document details the binding affinity of CCT367766 for its target protein, Pirin, and the E3 ubiquitin ligase, Cereblon (CRBN).

Introduction

CCT367766 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Pirin, a nuclear protein implicated in transcriptional regulation and cancer progression.[1][2] As a transcriptional co-regulator, Pirin is involved in the NF-κB signaling pathway.[3][4][5] CCT367766 functions by forming a ternary complex with Pirin and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of Pirin.[2][6] This probe provides a valuable tool for studying the biological functions of Pirin and its role in disease.[1]

Quantitative Binding Affinity Data

The binding affinities of CCT367766 for recombinant Pirin and the CRBN-DDB1 complex have been determined using various biophysical and biochemical assays. The key quantitative data are summarized in the tables below.

| Compound | Target | Assay | Kd (nM) | Reference |

| CCT367766 | Recombinant Pirin | SPR | 55 | [1][7] |

| CCT367766 | Recombinant CRBN | SPR | 120 | [1][7] |

| Kd: Dissociation Constant; SPR: Surface Plasmon Resonance |

| Compound | Target | Assay | IC50 (nM) | Reference |

| CCT367766 | CRBN-DDB1 Complex | FP | 490 | [1][7] |

| IC50: Half-maximal Inhibitory Concentration; FP: Fluorescence Polarization |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the key protocols used to characterize the binding affinity of CCT367766.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is utilized to measure the binding kinetics and affinity of CCT367766 to recombinant Pirin and CRBN.[8][9]

Protocol:

-

Immobilization: Recombinant Pirin or CRBN is immobilized on a sensor chip surface.[8]

-

Analyte Injection: A series of concentrations of CCT367766 are flowed over the sensor chip.[8]

-

Detection: The binding of CCT367766 to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).[8]

-

Data Analysis: The resulting sensorgrams are analyzed using a suitable binding model to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.[8]

Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding

This competitive assay measures the binding affinity of CCT367766 to the CRBN-DDB1 complex.[8][9]

Protocol:

-

Assay Setup: A fluorescently labeled thalidomide-derived probe is incubated with the CRBN-DDB1 complex, resulting in a high fluorescence polarization signal.[8]

-

Competition: Increasing concentrations of CCT367766 are added to the mixture.[8]

-

Measurement: The displacement of the fluorescent probe by CCT367766 leads to a decrease in the fluorescence polarization signal.[8]

-

Data Analysis: The data is fitted to a dose-response curve to determine the IC50 value.[8]

Western Blot for Cellular Pirin Degradation

Western blotting is used to quantify the dose-dependent degradation of Pirin in cell lines, such as the SK-OV-3 ovarian carcinoma cell line, upon treatment with CCT367766.[6]

Protocol:

-

Cell Treatment: Cells are treated with varying concentrations of CCT367766 for a specified duration.

-

Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined.

-

SDS-PAGE and Protein Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.[6]

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for Pirin, followed by an appropriate HRP-conjugated secondary antibody.[6] A loading control antibody (e.g., GAPDH or β-actin) is also used.[6]

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.[6] Pirin band intensity is normalized to the loading control.[6]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the mechanism of action of CCT367766 and the signaling pathways involving Pirin and CRBN.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Physicochemical Properties of CCT367766 Formic Acid Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of CCT367766 formic acid salt, a potent and selective pirin protein degrader. The document details available quantitative data, outlines key experimental protocols for its analysis, and presents visual diagrams of its mechanism of action and relevant experimental workflows.

Physicochemical Data

CCT367766 is a third-generation proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of pirin. The formic acid salt form is noted to possess enhanced aqueous solubility and stability compared to its freebase form.[1][2] The available physicochemical data is summarized below.

Table 1: Physicochemical Properties of CCT367766 and its Formic Acid Salt

| Property | Value | Form |

| Molecular Formula | C₅₀H₅₀ClN₇O₁₃ | Formic Acid Salt |